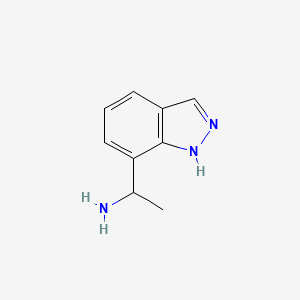
7-(1-Aminoethyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-Aminoetil)-1H-indazol: es un compuesto químico que pertenece a la familia de los indazoles. Los indazoles son compuestos bicíclicos que contienen un anillo de benceno fusionado a un anillo de pirazol. La presencia de un grupo aminoetil en la posición 7 del anillo de indazol le confiere a este compuesto propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 7-(1-Aminoetil)-1H-indazol generalmente implica la construcción del anillo de indazol seguida de la introducción del grupo aminoetil. Un método común es la ciclización de precursores apropiados en condiciones ácidas o básicas. Por ejemplo, a partir de la 2-nitrobencilamina, el anillo de indazol puede formarse a través de un proceso de reducción y ciclización. El grupo aminoetil se puede luego introducir mediante reacciones de alquilación utilizando reactivos adecuados como la etilamina en condiciones controladas.
Métodos de Producción Industrial: La producción industrial de 7-(1-Aminoetil)-1H-indazol puede implicar versiones optimizadas de los métodos de síntesis de laboratorio. La producción a gran escala requeriría catalizadores eficientes, entornos de reacción controlados y técnicas de purificación para garantizar un alto rendimiento y pureza. Se podrían emplear técnicas como la síntesis de flujo continuo y los reactores automatizados para mejorar la eficiencia de la producción.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: 7-(1-Aminoetil)-1H-indazol puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de óxidos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, convirtiendo los grupos nitro en grupos amino o reduciendo otros grupos funcionales.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales en el anillo de indazol son reemplazados por otros grupos. Los reactivos comunes incluyen halógenos, haluros de alquilo y nucleófilos.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halógenos, haluros de alquilo, nucleófilos.
Principales Productos Formados:
Productos de Oxidación: Óxidos, cetonas.
Productos de Reducción: Aminas, grupos funcionales reducidos.
Productos de Sustitución: Diversos indazoles sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: 7-(1-Aminoetil)-1H-indazol se utiliza como bloque de construcción en la síntesis orgánica.
Biología: En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Puede interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos y estudios bioquímicos.
Medicina: El compuesto se explora por sus posibles propiedades terapéuticas. Puede exhibir actividad contra ciertas enfermedades o afecciones, lo que lo convierte en un tema de interés en la química medicinal y la farmacología.
Industria: En el sector industrial, 7-(1-Aminoetil)-1H-indazol se puede utilizar en la síntesis de materiales avanzados, incluidos polímeros y recubrimientos. Su reactividad y estabilidad lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 7-(1-Aminoetil)-1H-indazol implica su interacción con objetivos moleculares específicos. Puede unirse a enzimas, receptores u otras proteínas, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto. Por ejemplo, en la química medicinal, puede inhibir o activar ciertas enzimas, lo que lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares:
7-(1-Aminoetil)-1-pirrolidinil-indazol: Estructura similar con un grupo pirrolidinilo en lugar de un anillo de indazol.
7-(1-Aminoetil)-1H-pirazol: Contiene un anillo de pirazol en lugar de un anillo de indazol.
7-(1-Aminoetil)-1H-bencimidazol: Contiene un anillo de benzimidazol en lugar de un anillo de indazol.
Unicidad: 7-(1-Aminoetil)-1H-indazol es único debido a su estructura específica del anillo de indazol combinada con el grupo aminoetil. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones. Su reactividad, estabilidad y potencial bioactividad lo diferencian de otros compuestos similares.
Propiedades
Número CAS |
1159511-33-7 |
|---|---|
Fórmula molecular |
C9H11N3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
1-(1H-indazol-7-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)8-4-2-3-7-5-11-12-9(7)8/h2-6H,10H2,1H3,(H,11,12) |
Clave InChI |
HCYNVWJCCNTOAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC2=C1NN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)
![4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol](/img/structure/B12086521.png)
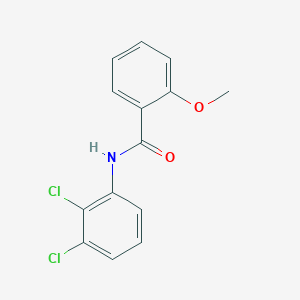
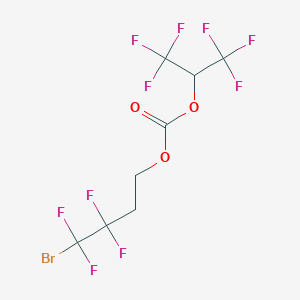
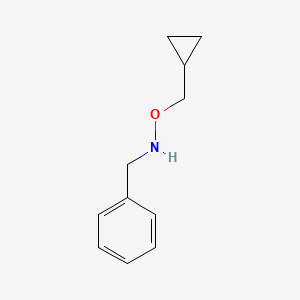
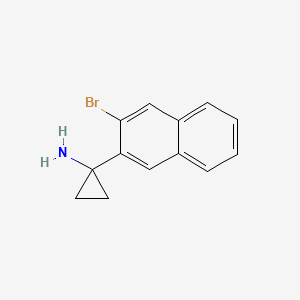

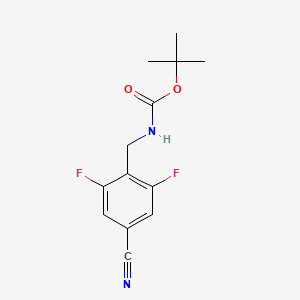

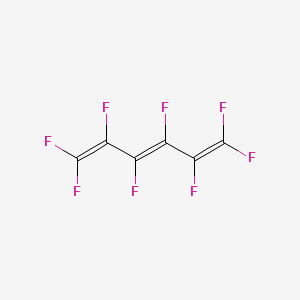
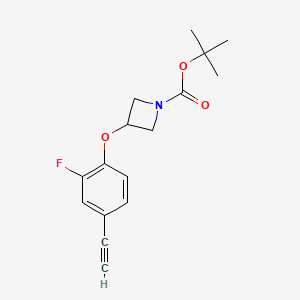
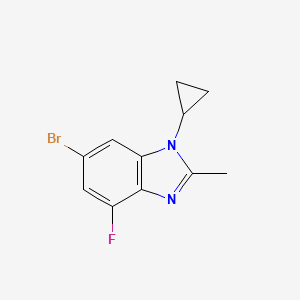
![Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12086606.png)
![3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12086608.png)
